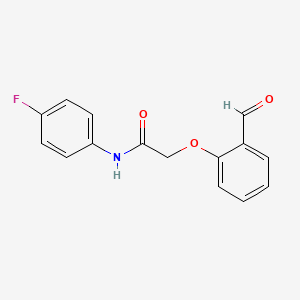

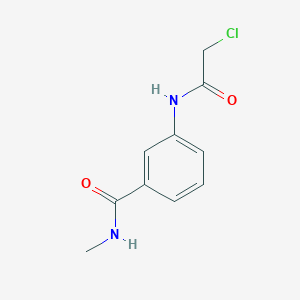

N-(4-氟苯基)-2-(2-甲酰苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide is a chemical entity that can be associated with a class of organic compounds known as acetamides. These compounds are characterized by an acetyl group (derived from acetic acid) attached to a nitrogen atom. Although the specific compound is not directly mentioned in the provided papers, similar compounds with fluorophenyl and phenoxyacetamide groups have been synthesized and studied for various properties and applications, such as herbicidal activity and molecular structure analysis .

Synthesis Analysis

The synthesis of related fluorophenyl acetamides typically involves starting materials such as 4-fluoro-aniline, which is used in the synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with herbicidal activities . Another related synthesis uses 3-fluoro-4-cyanophenol as a primary compound to create novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides . These methods typically involve multiple steps, including acylation and substitution reactions, to introduce the desired functional groups onto the aromatic rings.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide has been determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography has also been employed to determine the crystal structure of related compounds, revealing details such as dihedral angles between the aromatic ring and the acetamide group . For instance, in the crystal structure of 2,2-Dibromo-N-(4-fluorophenyl)acetamide, hydrogen bonding results in six-membered rings and links the molecules into chains .

Chemical Reactions Analysis

The reactivity of fluorophenyl acetamides can involve interactions with various reagents. For example, perfluoro-[N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This suggests that the fluorophenyl acetamides can participate in electrophilic substitution reactions due to the presence of the electron-withdrawing fluorine atom, which activates the aromatic ring towards such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl acetamides are influenced by the presence of the fluorine atom and the acetamide group. The fluorine atom is highly electronegative, which can affect the acidity, basicity, and hydrogen bonding capabilities of the molecule . The acetamide group can engage in hydrogen bonding, which can influence the solubility and melting point of the compound. The substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, for example, exhibit intra- and intermolecular hydrogen bonding in solution .

科学研究应用

合成和表征

N-(4-氟苯基)-2-(2-甲酰苯氧基)乙酰胺及其衍生物已被合成和表征,揭示了它们的结构性质。例如,杨曼莉以3-氟-4-氰基苯酚为主要化合物合成了新型乙酰胺,并通过元素分析、红外和1H NMR技术对其进行了表征 (杨曼莉,2008)。同样,M. Ağırtaş和M. S. İzgi合成了具有四个苯氧基乙酰胺单元的金属酞菁,注意到与未取代的苯氧基乙酰胺相比,其溶解度有所增加 (Ağırtaş & İzgi,2009)。

生物应用和抗癌活性

多项研究探索了N-(4-氟苯基)-2-(2-甲酰苯氧基)乙酰胺衍生物的潜在生物应用。P. Rani及其同事开发了具有潜在抗癌、抗炎和镇痛活性的新化学实体。他们合成了一系列2-(取代苯氧基)-N-(1-苯乙基)乙酰胺衍生物,发现某些化合物表现出显着的生物活性 (Rani等人,2014)。K. Sunder和Jayapal Maleraju的另一项研究合成了具有抗炎活性的衍生物,注意到某些化合物具有显着效果 (Sunder & Maleraju,2013)。

杀虫和除草活性

N-(4-氟苯基)-2-(2-甲酰苯氧基)乙酰胺衍生物在害虫防治方面也显示出潜力。Kaiwan O. Rashid等人合成了衍生物,并测试了它们对棉铃虫斜纹夜蛾的杀虫功效,一些化合物显示出优异的结果 (Rashid等人,2021)。此外,吴道信及其同事设计并合成了对双子叶杂草具有除草活性的衍生物,一些化合物在某些剂量下表现出有效的除草活性 (Wu等人,2011)。

属性

IUPAC Name |

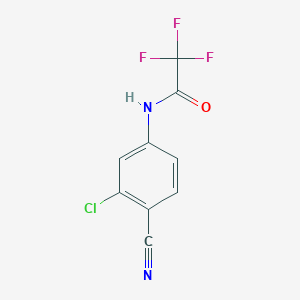

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c16-12-5-7-13(8-6-12)17-15(19)10-20-14-4-2-1-3-11(14)9-18/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIGFNIGWKFCHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorophenyl)-2-(2-formylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2528992.png)

![3-Cyclopropyl-1-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2528996.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2529001.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2529005.png)

![N-[[1-[2-Hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-ynamide](/img/structure/B2529011.png)

![N-(2,3-Dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2529013.png)